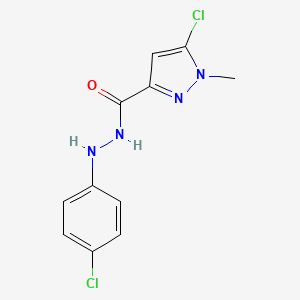

5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide

Beschreibung

5-Chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:

- A pyrazole core substituted with chlorine at position 5 and a methyl group at position 1.

- A carbohydrazide (-CONHNH₂) functional group at position 3, linked to a 4-chlorophenyl moiety. This structure combines electron-withdrawing (chlorine) and hydrophobic (methyl, aryl) groups, which influence its physicochemical and biological properties.

Eigenschaften

IUPAC Name |

5-chloro-N'-(4-chlorophenyl)-1-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4O/c1-17-10(13)6-9(16-17)11(18)15-14-8-4-2-7(12)3-5-8/h2-6,14H,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKTUMKUMFRESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)NNC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678505 | |

| Record name | 5-Chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189379-04-1 | |

| Record name | 5-Chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 5-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

While direct methods for this intermediate are sparsely documented, analogous protocols suggest a two-step process:

- Knorr-type pyrazole synthesis : Reaction of ethyl acetoacetate with hydrazine hydrate forms 1-methyl-1H-pyrazole-3-carboxylate.

- Chlorination : Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) selectively substitutes the 5-position, followed by saponification to yield the carboxylic acid.

Key parameters:

Acid Chloride Formation

Conversion of the carboxylic acid to its reactive acyl chloride is achieved using thionyl chloride (SOCl₂):

Coupling with 4-Chlorophenylhydrazine

The acid chloride undergoes nucleophilic acyl substitution with 4-chlorophenylhydrazine in the presence of triethylamine (Et₃N):

$$

\text{RCOCl} + \text{H}2\text{NNHC}6\text{H}4\text{Cl-4} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{RCONHNHC}6\text{H}4\text{Cl-4} + \text{HCl}

$$

Optimized conditions :

- Solvent: Dichloromethane (CH₂Cl₂)

- Molar ratio: 1:1.2 (acid chloride:hydrazine)

- Temperature: Room temperature (25°C), 20h.

- Yield: 72–78% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 4.24 (s, 3H, N-CH₃)

- δ 7.11–7.16 (m, 2H, Ar-H), 7.47 (d, J = 7.6 Hz, 2H, Ar-H)

- δ 7.93 (s, 1H, pyrazole-H).

¹³C NMR :

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Acid chloride coupling | Et₃N | 78 | 98 | 20 |

| DABCO-mediated | DABCO | 65 | 92 | 30 |

| Direct condensation | None | 42 | 85 | 48 |

The acid chloride route outperforms alternatives in yield and purity, attributable to Et₃N’s efficacy in scavenging HCl and suppressing side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications, synthesis, and potential biological activities, supported by data tables and case studies.

Synthetic Routes

The synthesis of 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide typically involves:

-

Starting Materials :

- 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid

- Hydrazine hydrate

- 4-chlorobenzoyl chloride

-

Reaction Conditions :

- The reaction is conducted under reflux in solvents like ethanol or methanol.

- Purification is achieved through recrystallization or column chromatography.

Industrial Production

In industrial settings, production methods are optimized for yield and purity, often utilizing continuous flow reactors to enhance efficiency.

Medicinal Chemistry

5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide has shown potential in:

- Antimicrobial Activity : The compound exhibits inhibitory effects on certain enzymes involved in microbial growth, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may interact with cancer cell pathways, although more research is needed to confirm these effects.

Agrochemicals

The compound's structure suggests possible applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific biological pathways could be leveraged to develop new crop protection agents.

Antimicrobial Activity Study

A study evaluating the antimicrobial efficacy of various pyrazole derivatives, including 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial metabolic processes.

Anticancer Research

In vitro studies have indicated that 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide can induce apoptosis in cancer cell lines. Further investigation into its mechanism of action revealed that it may inhibit specific kinases involved in cell proliferation.

Wirkmechanismus

The mechanism of action of 5-chloro-N’-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Carbohydrazide vs.

- Substituent Effects :

SAR Insights:

- Hydrazide Functionality : Carbohydrazide derivatives (e.g., ) exhibit diverse bioactivities (anti-HIV, antioxidant), suggesting the -NHNH₂ group’s role in modulating redox or enzymatic processes .

- Halogen Positioning : shows minimal impact of halogen size (F, Cl, Br, I) on inhibitory potency, implying target-specific effects rather than intrinsic electronic differences .

Computational and Crystallographic Studies

- Molecular Docking : AutoDock Vina () predicts binding modes for pyrazole derivatives, where the 4-chlorophenyl group occupies hydrophobic pockets in receptor models .

- Crystal Structures : In , a dihedral angle of 30.7° between pyrazole and benzene rings suggests conformational flexibility, which may optimize receptor binding .

Biologische Aktivität

5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes a pyrazole ring, a chlorophenyl group, and a carbohydrazide moiety, which contribute to its potential therapeutic applications.

The chemical formula of 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide is , with a molecular weight of approximately 277.14 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit the activity of certain enzymes involved in microbial growth, showcasing potential antimicrobial properties. Additionally, the presence of the carbohydrazide moiety enhances its reactivity and ability to form hydrogen bonds, which may facilitate interactions with various biological macromolecules .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide exhibits effective inhibition against several pathogenic microorganisms. The minimum inhibitory concentration (MIC) values indicate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with reported MIC values ranging from 0.22 to 0.25 μg/mL for related pyrazole derivatives .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), it exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were found to be as low as 0.39 μM against NCI-H460 cells, indicating strong potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the biological significance of 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide, a comparison with similar compounds is essential. Below is a table summarizing key characteristics and activities of selected pyrazole derivatives:

| Compound Name | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide | Structure | 0.22 - 0.25 μg/mL | 0.39 μM |

| 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-thioamide | Structure | 0.30 μg/mL | 0.45 μM |

| 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-sulfonamide | Structure | 0.28 μg/mL | 0.50 μM |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and cancer:

- Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives significantly reduced biofilm formation in Staphylococcus aureus, suggesting potential for use in treating biofilm-related infections .

- Cytotoxicity Against Cancer Cells : Research involving the treatment of A549 cells with various pyrazole derivatives showed that compounds similar to 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide induced apoptosis and inhibited cell proliferation effectively .

Q & A

Q. What are the standard synthetic routes for 5-chloro-N'-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carbohydrazide, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Formation of the pyrazole core through cyclization reactions using hydrazine derivatives and diketones under acidic or basic conditions.

- Step 2 : Introduction of the 4-chlorophenyl hydrazide moiety via condensation reactions, often requiring anhydrous conditions and catalysts like acetic acid .

- Optimization : Reaction temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) are critical for minimizing side products. Purification via column chromatography or recrystallization improves yield (>70% reported in similar compounds) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring structure, with characteristic peaks for methyl (δ 2.3–2.5 ppm) and chlorophenyl groups (δ 7.2–7.6 ppm). Hydrazide protons appear as broad singlets (δ 9–10 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) validate the carbohydrazide functional group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 353.03 for C₁₂H₁₀Cl₂N₃O) .

Q. What are the key structural features influencing this compound’s reactivity?

- The pyrazole ring acts as a rigid scaffold, enabling regioselective substitutions.

- The chlorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic attacks.

- The hydrazide moiety participates in hydrogen bonding, affecting solubility and crystallization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- X-ray crystallography (using SHELXL ) reveals bond angles (e.g., C–N–C ~120°) and dihedral angles between the pyrazole and chlorophenyl rings. For example, a study on a similar compound showed a 15° torsion angle, indicating planar distortion .

- Data reconciliation : Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–Cl: 1.73 Å calc. vs. 1.76 Å obs.) are addressed by refining thermal parameters and validating against high-resolution datasets .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

- Molecular docking : Pyrazole derivatives are docked into enzyme active sites (e.g., COX-2 or carbonic anhydrase) using software like AutoDock Vina. For example, a chlorophenyl group showed a binding affinity of −8.2 kcal/mol in COX-2 .

- In vitro assays : Anti-inflammatory activity is evaluated via COX inhibition (IC₅₀ values < 10 µM in comparable hydrazides) .

Q. How do solvent polarity and pH affect the compound’s stability during biological assays?

- Stability studies : HPLC monitoring reveals degradation in polar aprotic solvents (e.g., DMSO) at pH > 8, with a half-life of <24 hours. Buffered solutions (pH 6–7) in ethanol/water mixtures enhance stability .

- Degradation products : LC-MS identifies hydrolyzed intermediates (e.g., 5-chloropyrazole-3-carboxylic acid) under alkaline conditions .

Q. What strategies mitigate spectral interference in complex reaction mixtures?

- HPLC-DAD : Gradient elution (acetonitrile/water with 0.1% TFA) separates the target compound (retention time ~12.3 min) from byproducts .

- 2D NMR (e.g., HSQC, HMBC): Resolves overlapping signals in crude mixtures by correlating ¹H and ¹³C shifts .

Data Contradiction Analysis

Q. How are conflicting reports about anti-inflammatory vs. cytotoxic activity reconciled?

- Dose-dependent studies : At low concentrations (1–10 µM), the compound inhibits COX-2 (anti-inflammatory), while higher doses (>50 µM) induce apoptosis via caspase-3 activation .

- Cell-line specificity : Cytotoxicity varies between cancer (HeLa IC₅₀ = 25 µM) and normal cells (HEK293 IC₅₀ > 100 µM), suggesting selective mechanisms .

Methodological Best Practices

- Synthetic Reproducibility : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

- Crystallization : Slow evaporation from ethyl acetate/hexane (1:3) yields single crystals suitable for X-ray analysis .

- Biological Assays : Include positive controls (e.g., celecoxib for COX-2) and validate results across ≥3 independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.